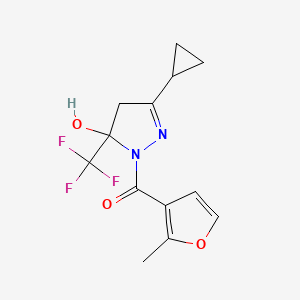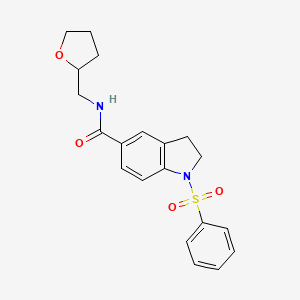methanone](/img/structure/B6096319.png)
[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone, commonly known as BDP, is a chemical compound that has gained significant attention in the field of scientific research. BDP is a potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which plays a crucial role in regulating intracellular signaling pathways. The unique chemical structure of BDP makes it an attractive candidate for developing new drugs for the treatment of various neurological disorders.
作用機序
The primary mechanism of action of BDP is the inhibition of [1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone, which is highly expressed in the striatum, a brain region that plays a critical role in motor control and cognition. This compound hydrolyzes cAMP and cGMP, which are important second messengers that regulate intracellular signaling pathways. Inhibition of this compound by BDP leads to increased levels of cAMP and cGMP, which in turn activate downstream signaling pathways that improve cognitive function and motor control.
Biochemical and Physiological Effects:
BDP has been shown to have a range of biochemical and physiological effects, including improved cognitive function, enhanced motor control, and increased neuronal plasticity. BDP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and growth.
実験室実験の利点と制限
One of the primary advantages of BDP is its high selectivity for [1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone, which makes it an attractive candidate for developing new drugs with minimal off-target effects. BDP has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of BDP is its relatively low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several potential future directions for research on BDP. One area of interest is the development of new drugs that target [1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone using BDP as a lead compound. Another area of interest is the investigation of the role of BDP in other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of BDP.
合成法
The synthesis of BDP involves a multi-step process that starts with the preparation of 2,4-dimethoxybenzaldehyde. This intermediate is then reacted with 2-aminobenzoxazole to form the benzoxadiazole ring. The resulting compound is then coupled with piperidine and subsequently reacted with 2,4-dimethoxyphenylmagnesium bromide to form the final product, BDP. The synthesis of BDP has been optimized to yield high purity and high yields.
科学的研究の応用
BDP has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. The inhibition of [1-(2,1,3-benzoxadiazol-4-ylmethyl)-3-piperidinyl](2,4-dimethoxyphenyl)methanone by BDP has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, leading to improved cognitive function and motor control.
特性
IUPAC Name |
[1-(2,1,3-benzoxadiazol-4-ylmethyl)piperidin-3-yl]-(2,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-26-16-8-9-17(19(11-16)27-2)21(25)15-6-4-10-24(13-15)12-14-5-3-7-18-20(14)23-28-22-18/h3,5,7-9,11,15H,4,6,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJUABHKZBWWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCCN(C2)CC3=CC=CC4=NON=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-dichloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6096236.png)


![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6096248.png)
![4-methyl-2-[(3-methylbutyl)amino]-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6096254.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B6096257.png)
![1'-methyl-N-[2-(2-naphthyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6096263.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B6096276.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B6096277.png)

![N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6096297.png)

![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-pyridinecarboxamide](/img/structure/B6096315.png)